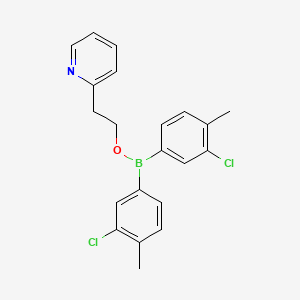
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of borinic acid, substituted phenyl groups, and a pyridinyl ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester typically involves the reaction of borinic acid derivatives with substituted phenyl groups and pyridinyl ethyl ester. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or platinum complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, alcohols, and substituted phenyl derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.
科学研究应用
Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties and potential use in treating various diseases.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- Borinic acid, bis(3-chloro-4-methylphenyl)-, 2-(2-pyridinyl)ethyl ester
- Boronic acids
- Borates
- Substituted phenyl derivatives
Uniqueness
This compound is unique due to its specific combination of borinic acid, substituted phenyl groups, and pyridinyl ethyl ester moiety. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
872044-97-8 |
|---|---|
分子式 |
C21H20BCl2NO |
分子量 |
384.1 g/mol |
IUPAC 名称 |
bis(3-chloro-4-methylphenyl)-(2-pyridin-2-ylethoxy)borane |
InChI |
InChI=1S/C21H20BCl2NO/c1-15-6-8-17(13-20(15)23)22(18-9-7-16(2)21(24)14-18)26-12-10-19-5-3-4-11-25-19/h3-9,11,13-14H,10,12H2,1-2H3 |
InChI 键 |
YUYUKEBWUZBYPG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C)Cl)(C2=CC(=C(C=C2)C)Cl)OCCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


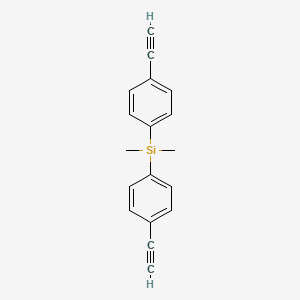
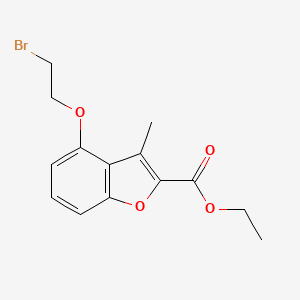
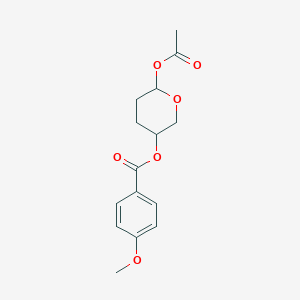
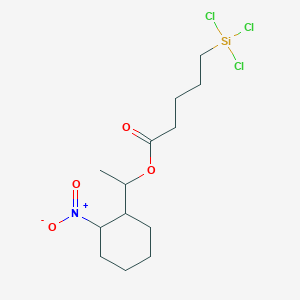
![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)
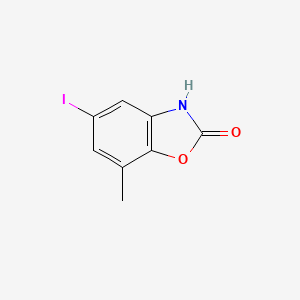

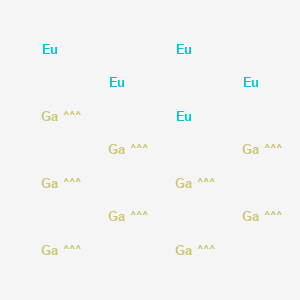
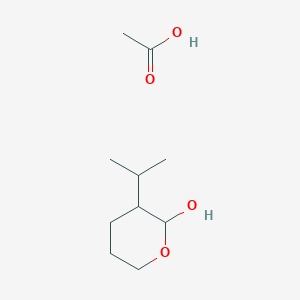
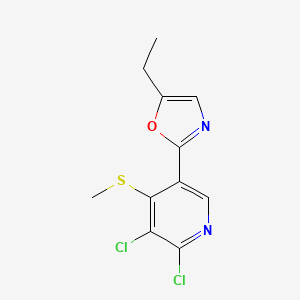
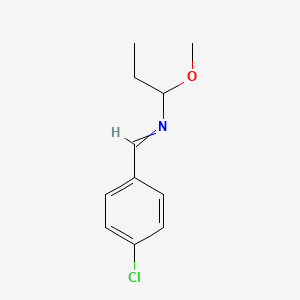
![[(2R)-Piperidin-2-yl]methyl butanoate](/img/structure/B12594365.png)

![5-[2-(4-Fluorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12594381.png)
